molecular formula C19H24N2O3S B2632724 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 2190365-63-8

4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2632724
CAS No.: 2190365-63-8
M. Wt: 360.47
InChI Key: QGHIKCJPKWJEHU-UHFFFAOYSA-N
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Description

Structural Composition and IUPAC Nomenclature

The compound’s structure comprises three distinct regions:

  • Azabicyclo[3.2.1]octane Core : A bridged bicyclic system containing seven carbon atoms and one nitrogen atom. The numbering begins at the bridgehead nitrogen (position 8), with the bicyclo[3.2.1] framework defining a norbornane-like skeleton.
  • Cyclopropylidene Substituent : A sp²-hybridized cyclopropane ring fused at position 3 of the bicyclic core, introducing strain and conformational rigidity.
  • Sulfonamide-Benzene Moiety : A para-substituted benzene ring bearing a dimethylsulfonamide group at position 1 and a carbonyl-linked azabicyclo[3.2.1]octane at position 4.

IUPAC Name :
The systematic name follows hierarchical substituent prioritization:

  • Parent structure: Benzene-1-sulfonamide.
  • Substituents:
    • N,N-dimethyl group on the sulfonamide nitrogen.
    • 4-position carbonyl linkage to the 8-azabicyclo[3.2.1]octane scaffold.
    • 3-cyclopropylidene substituent on the bicyclic core.

Thus, the full name is derived as 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide .

Properties

IUPAC Name

4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-20(2)25(23,24)18-9-5-14(6-10-18)19(22)21-16-7-8-17(21)12-15(11-16)13-3-4-13/h5-6,9-10,16-17H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHIKCJPKWJEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 4-{3-cyclopropylidene-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to affect a wide array of biological activities.

Result of Action

The specific molecular and cellular effects of 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures have been shown to exhibit a range of biological activities.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-{3-cyclopropylidene-8-azabicyclo[32Such factors can significantly impact the effectiveness of similar compounds.

Scientific Research Applications

Mu-Opioid Receptor Antagonism

Research indicates that compounds similar to 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide act as mu-opioid receptor antagonists. These antagonists are crucial in managing opioid-induced bowel dysfunction (OIBD), a common side effect of opioid analgesics. The antagonism allows for:

  • Reduction of gastrointestinal side effects : By selectively blocking mu-opioid receptors in the gastrointestinal tract without affecting central analgesic effects, these compounds can alleviate symptoms related to reduced motility .

Treatment of Gastrointestinal Disorders

The compound shows promise in treating conditions such as:

  • Postoperative ileus (POI) : A temporary cessation of bowel function after surgery, where mu-opioid receptor antagonists can help restore normal motility .

Study on Opioid-Induced Bowel Dysfunction

A study highlighted the efficacy of mu-opioid receptor antagonists in preventing OIBD, demonstrating that these compounds could significantly improve bowel function post-surgery . The findings suggest that the selective action on peripheral receptors minimizes central nervous system withdrawal symptoms while maintaining analgesia.

Enantioselective Synthesis

Research on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has shown that this structural feature is vital for enhancing biological activity and specificity towards opioid receptors . Techniques developed for synthesizing this scaffold can lead to more effective derivatives with targeted therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of azabicyclo[3.2.1]octane derivatives, which share structural motifs but differ in substituents and functional groups. Below is a comparative analysis with key analogs:

Structural Analog: 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (BK49910)

  • Molecular Formula : C₁₉H₂₀N₂O
  • Molecular Weight : 292.37 g/mol
  • Key Differences :
    • Replaces the sulfonamide-benzene group with an indole ring.
    • Lacks the dimethylamine substitution, reducing polarity compared to the target compound.
  • Applications : Primarily used in research for kinase inhibition studies due to the indole scaffold’s affinity for ATP-binding pockets .

Functional Analog: 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazole-4-yl)-8-azabicyclo[3.2.1]octane

  • Molecular Formula : C₂₂H₃₁N₅
  • Molecular Weight : 373.52 g/mol
  • Key Differences: Features a triazole substituent instead of the cyclopropane-carbonyl-sulfonamide system.
  • Synthesis : Prepared via a high-yield, water-free method involving isobutyramide intermediates .

Commercial Analog: 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline

  • Molecular Formula : C₂₀H₂₄N₂O
  • Molecular Weight : 332.42 g/mol
  • Key Differences :
    • Substitutes the sulfonamide group with a dimethylaniline moiety.
    • Reduced hydrogen-bonding capacity due to the absence of the sulfonamide’s sulfonyl group.
  • Pricing : Available at $54–$160 per 1–50 mg (Life Chemicals, 2023), reflecting lower synthesis complexity compared to the sulfonamide derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Price Range (USD) Primary Applications
Target Compound C₂₀H₂₃N₃O₃S 385.48 Sulfonamide N/A Research (hypothetical)
BK49910 C₁₉H₂₀N₂O 292.37 Indole $5–$362 Kinase inhibition studies
8-Benzyl-triazole analog C₂₂H₃₁N₅ 373.52 Triazole N/A CNS-targeted drug discovery
N,N-Dimethylaniline analog C₂₀H₂₄N₂O 332.42 Dimethylaniline $54–$160 Chemical intermediates

Research Findings and Implications

  • Structural Flexibility : The azabicyclo[3.2.1]octane core allows modular substitution, enabling tailored physicochemical properties. For example, sulfonamide derivatives exhibit higher aqueous solubility than indole or aniline analogs due to the polar sulfonyl group .
  • Synthetic Challenges : Sulfonamide derivatives require specialized coupling reagents and anhydrous conditions to avoid side reactions, as seen in the synthesis of related triazole compounds .
  • Lumping Strategy Relevance : Compounds like BK49910 and the target molecule may be grouped in computational models due to shared bicyclic frameworks, though their divergent substituents necessitate distinct reaction pathways in synthesis or metabolism .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide, and how are intermediates characterized?

Methodological Answer:

  • Synthetic Strategy : A multi-step approach is typically employed. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis. The azabicyclo[3.2.1]octane core is synthesized via intramolecular Mannich reactions or reductive amination, as described for analogous bicyclic amines .
  • Intermediate Characterization : Use nuclear magnetic resonance (NMR) to confirm regiochemistry (e.g., 1H^1H, 13C^{13}C, 19F^{19}F-NMR) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities in intermediates .

Q. Q2. How can solubility and stability challenges be addressed during purification of the target compound?

Methodological Answer:

  • Solubility Optimization : Test solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylacetamide (DMAc) under controlled temperatures. For salts (e.g., hydrochloride), use ethanol/water mixtures .
  • Stability Monitoring : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. Q3. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Dose-Response Reproducibility : Perform dose-escalation studies in triplicate using standardized cell lines (e.g., HEK293 or HepG2) with ATP-based viability assays. Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners. Cross-reference with databases like PubChem BioAssay to contextualize discrepancies .

Q. Q4. How can computational modeling guide the optimization of the compound’s binding affinity for cyclin-dependent kinases (CDKs)?

Methodological Answer:

  • Docking Studies : Employ Schrödinger’s Glide or AutoDock Vina to model interactions between the bicyclo[3.2.1]octane core and CDK2/4/6 active sites. Focus on hydrogen bonding with Asp86 (CDK2) and hydrophobic interactions with the cyclopropane moiety .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., replacing dimethylsulfonamide with trifluoromethyl groups) using AMBER or CHARMM force fields .

Q. Q5. What analytical techniques are critical for detecting degradation products under oxidative stress?

Methodological Answer:

  • Forced Degradation : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours. Analyze via ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to identify sulfonic acid or cyclopropane ring-opening products .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates under accelerated conditions (40–60°C) and predict shelf-life .

Critical Analysis of Contradictions

  • Bioactivity Variability : Discrepancies in IC50_{50} values across studies may arise from differences in assay pH (affecting sulfonamide ionization) or residual solvents (e.g., DMSO >1% can inhibit kinases). Standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) and limit DMSO to <0.1% .
  • Stereochemical Disputes : Conflicting reports on the bicyclo[3.2.1]octane configuration can be resolved via NOESY NMR (e.g., cross-peaks between bridgehead protons and cyclopropane) or enantioselective synthesis using chiral auxiliaries .

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